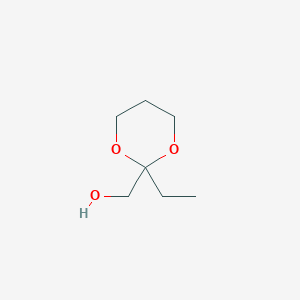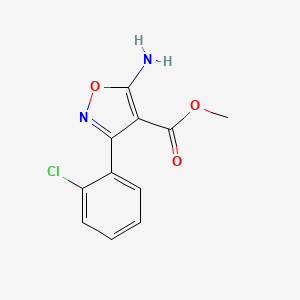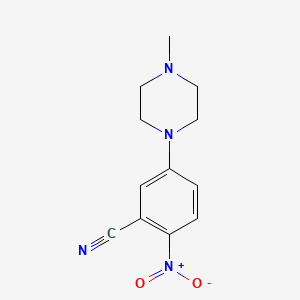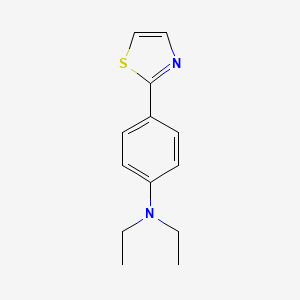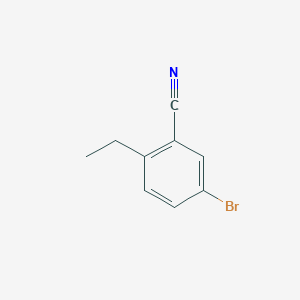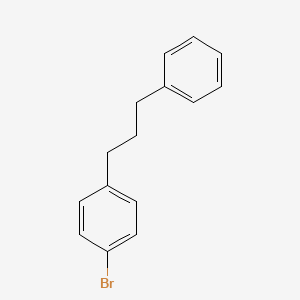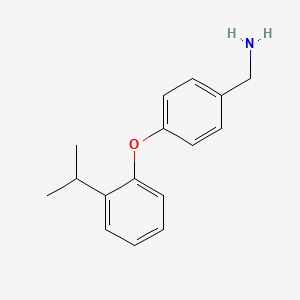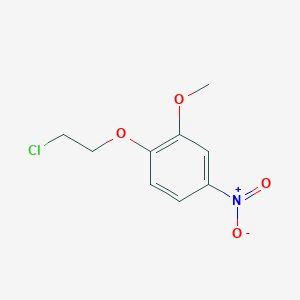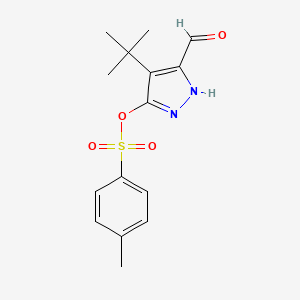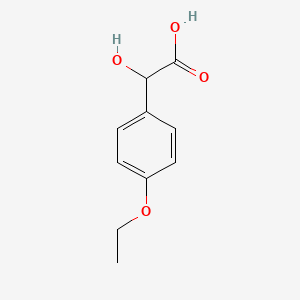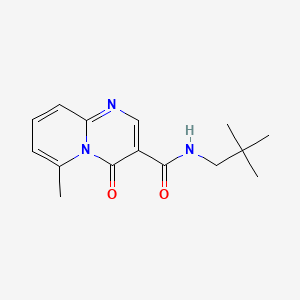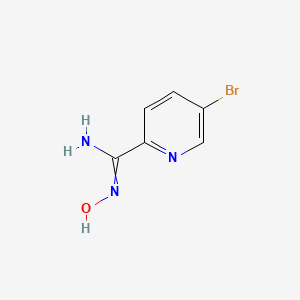
5-bromo-N''-hydroxypyridine-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N’-hydroxypicolinimidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromine atom at the 5-position of the picolinimidamide structure, which imparts distinct chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-hydroxypicolinimidamide typically involves the bromination of picolinimidamide derivatives. One common method includes the use of pyridinium bromochromate (PBC) in an acetic acid medium. The reaction mixture is heated to 90°C, leading to the formation of the desired brominated product .
Industrial Production Methods
While specific industrial production methods for 5-bromo-N’-hydroxypicolinimidamide are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N’-hydroxypicolinimidamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like arylboronic acids in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and arylboronic acids to form carbon-carbon bonds.
Bromination: Pyridinium bromochromate (PBC) in acetic acid is commonly used for the bromination of picolinimidamide derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted derivatives of 5-bromo-N’-hydroxypicolinimidamide .
Applications De Recherche Scientifique
5-bromo-N’-hydroxypicolinimidamide has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 5-bromo-N’-hydroxypicolinimidamide involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit tyrosine kinase activity, leading to cell cycle arrest and induction of apoptosis in cancer cells . The bromine atom at the 5-position plays a crucial role in enhancing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-2’-deoxyuridine: Known for its radiosensitizing effects in cancer therapy.
5-bromoindole derivatives: Studied for their anticancer and VEGFR-2 inhibitory effects.
Uniqueness
5-bromo-N’-hydroxypicolinimidamide is unique due to its specific structural features, such as the hydroxyl group and the bromine atom at the 5-position, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C6H6BrN3O |
|---|---|
Poids moléculaire |
216.04 g/mol |
Nom IUPAC |
5-bromo-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C6H6BrN3O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H,(H2,8,10) |
Clé InChI |
DNYNBLKRHFZGQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Br)C(=NO)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzoic acid](/img/structure/B8578963.png)
